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Fatty acids, lanolin, polymd.

Film barrier properties Water vapor permeability Gelatin film modification

Fatty acids, lanolin, polymd. (CAS 160901-10-0), also identified as oxidized lanolin fatty acids, is a chemically modified derivative of the fatty acid fraction obtained from lanolin (wool grease).

Molecular Formula C25H22N2O2
Molecular Weight 0
CAS No. 160901-10-0
Cat. No. B1171732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFatty acids, lanolin, polymd.
CAS160901-10-0
SynonymsFatty acids, lanolin, polymd.
Molecular FormulaC25H22N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fatty Acids, Lanolin, Polymd. (CAS 160901-10-0): Industrial-Grade Oxidized/Polymerized Lanolin Fatty Acids for High-Performance Lubricant and Protective Film Applications


Fatty acids, lanolin, polymd. (CAS 160901-10-0), also identified as oxidized lanolin fatty acids, is a chemically modified derivative of the fatty acid fraction obtained from lanolin (wool grease) [1]. Unlike unmodified lanolin or simple lanolin fatty acid mixtures, this material has undergone oxidative polymerization, resulting in increased molecular weight, enhanced film-forming characteristics, and altered solubility properties . The parent lanolin fatty acid mixture is distinguished by a uniquely high content of hydroxy acids (approximately 40% by weight), branched-chain acids (~20%), and straight-chain acids (~40%), with chain lengths spanning C8 to C40 [2]. The polymerized form is utilized primarily as a functional additive in industrial wire-rope lubricants (e.g., Brilube 30 at ≤2.5% w/w), where it contributes semi-dry film formation, corrosion protection, and surface adhesion under harsh operating conditions ranging from −80°C to +40°C [1][3].

Why Unmodified Lanolin, Lanolin Fatty Acids, or Standard Dimer Acids Cannot Substitute for Polymerized Lanolin Fatty Acids (CAS 160901-10-0) in Demanding Industrial and Formulation Contexts


Generic substitution fails because the oxidative polymerization process imparts three interdependent property shifts that are absent in unmodified lanolin fatty acids (CAS 68424-43-1) or native lanolin (CAS 8006-54-0): (i) a higher softening point and reduced cold-flow, enabling semi-dry film formation without tackiness [1]; (ii) enhanced hydrolytic and oxidative stability—unmodified lanolin develops up to 13% free fatty acids over 3 years of ambient storage, whereas chemically modified (acetylated) lanolin derivatives show increases no higher than 0.25% over the same period, and oxidative polymerization is expected to confer analogous stabilization [2]; and (iii) improved adhesion to metal surfaces and particulate substrates, a property exploited in wire-rope lubricants where the polymerized lanolin fatty acid component helps produce a thin, penetrating film with corrosion resistance superior to that of non-polymerized fatty acid additives [3]. Standard dimer/trimer acids from tall oil or vegetable sources lack the ~40% hydroxy acid content characteristic of lanolin-derived acids, which provide additional hydrogen-bonding capacity for substrate adhesion and emulsification not replicable by conventional polymerized fatty acids [4].

Quantitative Differentiation Evidence for Fatty Acids, Lanolin, Polymd. (CAS 160901-10-0) Against Closest Analogs and In-Class Alternatives


Water Vapor Permeability (WVP) Barrier Performance of Lanolin-Based Films vs. Common Hydrophobic Additives in Biopolymer Matrices

In a direct head-to-head comparison of hydrophobic additives incorporated at 10% w/w into fish gelatin films, lanolin reduced water vapor permeability (WVP) by 37% relative to unmodified gelatin, outperforming rapeseed oil (15% reduction) and ozococerite (36% reduction), and approaching the performance of beeswax (53% reduction) [1]. The polymerized lanolin fatty acid form (CAS 160901-10-0) is expected to further enhance this barrier function due to higher molecular weight and increased film cohesion compared to unpolymerized lanolin, a class-level inference supported by the known relationship between polymerization degree and film integrity in fatty acid–derived coatings . At 60% loading with lecithin, lanolin reduced WVP by approximately 47% in enzymatically cross-linked gelatin films [1].

Film barrier properties Water vapor permeability Gelatin film modification

Pigment Dispersion Efficiency: Lanolin and Lanolin Fatty Acids vs. Other Lanolin Derivatives in Titanium Dioxide/Mineral Oil Systems

In a standardized screening of twelve anhydrous lanolin derivatives at 10% additive concentration (weight of TiO₂ powder) in mineral oil, unmodified lanolin achieved a wet point of 26.0, flow point of 43.6, and a flow point–wet point differential of 17.6, indicating efficient pigment de-agglomeration [1]. Amerchol LFA (lanolin fatty acids) achieved a wet point of 25.0, flow point of 45.6, and differential of 20.6—demonstrating that the free fatty acid form provides comparable wetting but slightly lower dispersion stability than whole lanolin [1]. In contrast, the no-additive mineral oil control required a wet point of 57.0 and flow point of 270.5 (differential 213.5), while acetylated lanolin (Modulan) showed a wet point of 30.8 and a differential of 14.9 [1]. The polymerized form (CAS 160901-10-0) is class-level inferred to provide intermediate or enhanced dispersion characteristics due to multi-point substrate anchoring via polymer chains combined with the innate hydroxy acid functionality [2].

Pigment wetting Dispersion efficiency Cosmetic formulation Titanium dioxide

Hydrolytic and Oxidative Stability: Free Fatty Acid Development in Chemically Modified Lanolin Derivatives vs. Unmodified Lanolin Over 3-Year Ambient Storage

Accelerated aging studies over approximately 3 years at room temperature demonstrated that unmodified cosmetic-grade lanolin USP increased free fatty acid (FFA) content by 13 percentage points above the freshly manufactured baseline, driven by ester hydrolysis and alcohol oxidation [1]. In marked contrast, acetylated lanolin derivatives (acetylated lanolin, acetylated lanolin alcohols, and acetylated ricinoleate of lanolin alcohols) showed FFA increases no higher than 0.25% over the identical 3-year period [1]. Although the target compound (CAS 160901-10-0) is an oxidized/polymerized rather than acetylated derivative, the underlying principle—that chemical modification of the free alcohol and acid functionalities in lanolin dramatically retards degradative hydrolysis—is directly transferable [2]. Oxidative polymerization consumes unsaturated and hydroxyl moieties that would otherwise participate in auto-oxidation cascades, and the resulting higher-molecular-weight polymer backbone is inherently less susceptible to hydrolytic chain scission than the native ester linkages in unmodified lanolin [3].

Hydrolytic stability Free fatty acid Shelf-life stability Acetylated lanolin

Transepidermal Water Loss (TEWL) Barrier Efficacy: Lanolin Films vs. Petrolatum, Ceramides, and Glycerol in Skin Barrier Models

Lanolin films of approximately 50 μm thickness have been demonstrated to reduce transepidermal water loss (TEWL) rate by ~32%, a performance proven superior to films of ceramides, glycerol, and petrolatum at comparable thickness in the same experimental system [1]. This semi-occlusive property—providing significant water barrier function while retaining partial breathability—is mechanistically linked to the unique capacity of lanolin to spontaneously emulsify epidermal water into a water-in-oil micro-emulsion structure within the applied film [2]. Freeze-fracture electron microscopy of lanolin removed from human skin after 5 minutes of application confirmed the presence of water droplets 50–300 nm in diameter, demonstrating in vivo emulsification of transepidermal water [2]. The polymerized lanolin fatty acid form (CAS 160901-10-0) is expected to produce films with greater mechanical integrity and sustained TEWL reduction over extended wear periods compared to unpolymerized lanolin, based on the well-established relationship between polymer chain entanglement and film durability .

Transepidermal water loss Skin barrier Occlusive film Lanolin vs. petrolatum

Hydroxy Acid Structural Uniqueness: Lanolin-Derived Fatty Acids Contain ~40% Hydroxy Acids vs. <5% in Typical Plant-Derived Fatty Acid Mixtures

Compositional analysis of lanolin fatty acids reveals that hydroxy acids constitute approximately 40% by weight of the total fatty acid mixture, with straight-chain acids at ~40% and branched-chain acids at ~20% [1][2]. This hydroxy acid content is over an order of magnitude higher than that of common plant-derived fatty acid sources such as tall oil, soybean oil, or coconut oil, where hydroxy acids are typically present at <5% or are entirely absent [3]. The hydroxy functionality provides additional reactive sites for oxidative polymerization, esterification cross-linking, and hydrogen bonding to polar substrates—chemical features that are structurally inaccessible in conventional dimer/trimer acids produced from tall oil fatty acids (TOFA) [4]. A recent GC-MS analysis of raw lanolin confirmed that hydroxy fatty acid esters account for 25.57% of total lanolin mass, and the branched-chain fatty acid content reaches 62.03% of the fatty acid fraction, with iso-branched at 27.56% and anteiso-branched at 34.47% [5].

Hydroxy fatty acids Lanolin composition Structural differentiation Polymer precursor

Industrial Anti-Corrosion Film Performance: Oxidized Lanolin Fatty Acids as a Functional Component in Semi-Dry Wire-Rope Lubricants

The commercial wire-rope lubricant Brilube 30 incorporates oxidized lanolin fatty acids (CAS 160901-10-0) at ≤2.5% w/w as a functional additive within a solvent-dispersed thixotropic wax/grease formulation [1]. This formulation deposits a thin, semi-dry film on steel wire ropes that provides corrosion protection under harsh operating conditions across a temperature range of −80°C to +40°C [2]. The oxidized lanolin fatty acid component contributes specifically to film adhesion on metal surfaces, water displacement, and the formation of a polar boundary layer that inhibits corrosive agent penetration—properties that are directly attributable to the polymerized hydroxy acid structure which provides multi-point metal surface coordination [3]. In contrast, unmodified lanolin or non-polymerized lanolin fatty acids would remain soft and tacky at ambient temperatures, failing to produce the requisite semi-dry film consistency and exhibiting excessive cold-flow that would compromise long-term corrosion protection in overhead crane cable applications [4].

Corrosion protection Wire-rope lubricant Semi-dry film Industrial lubricant additive

Recommended Application Scenarios for Fatty Acids, Lanolin, Polymd. (CAS 160901-10-0) Based on Quantitative Differentiation Evidence


Steel Wire-Rope Maintenance Lubricants for Crane, Mining, and Marine Applications

The established use of oxidized lanolin fatty acids (CAS 160901-10-0) in Brilube 30 at ≤2.5% w/w validates this compound as a functional semi-dry film-forming additive for steel wire-rope lubricants operating across extreme temperatures (−80°C to +40°C) [1]. The polymerized structure provides the necessary film hardness and metal adhesion that unmodified lanolin (CAS 8006-54-0), with its melting point of 38–42°C and soft, tacky consistency, cannot deliver [2]. Formulators seeking to develop or source wire-rope maintenance products with reduced lubricant build-up, minimized abrasive particulate ingress, and extended re-lubrication intervals should prioritize polymerized over non-polymerized lanolin fatty acid additives [1].

Protective Semi-Occlusive Film-Formers for Dermatological and Cosmetic Barrier Creams

The demonstrated capacity of lanolin films (50 μm) to reduce TEWL by ~32%—outperforming ceramide, glycerol, and petrolatum films at equivalent thickness [3]—combined with the enhanced hydrolytic stability of chemically modified lanolin derivatives (FFA increase ≤0.25% vs. 13% for unmodified lanolin over 3 years) [4], positions polymerized lanolin fatty acids as a superior film-forming ingredient for long-shelf-life barrier creams, nipple care formulations, and wound-protectant ointments. The polymerized form addresses the historical limitation of lanolin rancidity and stability without sacrificing the unique semi-occlusive TEWL-barrier performance.

Pigment Dispersing Agent for High-Performance Color Cosmetics and Industrial Coatings

Lanolin fatty acids (Amerchol LFA) demonstrated a wet point of 25.0 and a flow point of 45.6 for TiO₂ dispersion in mineral oil—representing a ~55% reduction in wet point requirement vs. the no-additive control (57.0) [5]. The polymerized variant is expected to further improve dispersion stability through multi-point pigment-surface anchoring via the hydroxy-acid-rich polymer backbone [6]. This makes CAS 160901-10-0 a candidate dispersing additive for high-pigment-load color cosmetics (foundations, mascaras, lipsticks) and industrial pigment concentrates where long-term dispersion stability and compatibility with oil-phase carriers are critical.

Polymerizable Renewable Feedstock for Specialty Polyester, Polyamide, and Alkyd Resin Synthesis

The uniquely high hydroxy acid content (~40% of fatty acids) and branched-chain fatty acid fraction (62.03%) of lanolin-derived fatty acids [6][7] provide a monomer architecture inaccessible from conventional plant-derived fatty acid sources (tall oil, soybean, coconut: <5% hydroxy acids). The oxidative polymerization process used to produce CAS 160901-10-0 further pre-polymerizes these functional monomers, making the product a convenient intermediate for synthesizing specialty polyesters with enhanced hydrogen-bonding capacity, amorphous character, and adhesion to polar substrates—properties valued in high-performance alkyd coatings, bio-based polyamides, and sustainable polymer research.

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